
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide
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Overview
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide typically involves the following steps:
Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-acetylpiperazine to form the sulfonylpiperazine intermediate.
Amidation: Finally, the intermediate is reacted with m-toluidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Overview
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound classified as a sulfonylbenzamide. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other fields. This article explores its applications across different scientific domains, including medicinal chemistry, biology, and industry.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Its applications include:
- Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated effectiveness against colon, breast, and cervical cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity, particularly against resistant strains of bacteria and fungi. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial potency .
- Kinase Inhibition : As a small molecule, it may serve as a kinase inhibitor, which is crucial in the development of targeted cancer therapies. Small molecule inhibitors are designed to interfere with specific signaling pathways involved in tumor growth and metastasis .
Biological Research
In biological studies, this compound can function as:
- Biological Probes : It can be used to study specific biological pathways by interacting with target enzymes or receptors. This interaction can help elucidate the roles of these targets in various diseases.
- Drug Development : The compound's structural features make it suitable for further modifications leading to new drug candidates. Its sulfonamide group is particularly relevant in drug design due to its established role in enhancing bioactivity and selectivity.
Industrial Applications
In the industrial sector, this compound can be utilized for:
- Synthesis of Complex Molecules : It serves as a reagent or intermediate in organic synthesis processes, allowing for the production of more complex pharmaceutical agents.
- High-throughput Screening : The compound's properties make it valuable in high-throughput screening assays aimed at discovering new therapeutic agents.
Case Studies
Several studies have documented the effectiveness of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide would depend on its specific application. Generally, such compounds can interact with biological targets like enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide
- 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
Uniqueness
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide may have unique properties such as specific binding affinities, stability under certain conditions, or particular biological activities that distinguish it from its analogs.
Biological Activity
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C14H19N3O4S
- Molecular Weight : 325.39 g/mol
This structure includes a piperazine ring, a sulfonyl group, and a benzamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease processes.
- Histone Deacetylase (HDAC) Inhibition :
- Antiviral Activity :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of this compound:
- Ebola Virus Study :
- HDAC Inhibition Research :
- Inflammatory Disease Models :
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZEBVTFRXXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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